Heptyl acrylate - 2499-58-3

Heptyl acrylate

Catalog Number: EVT-369835
CAS Number: 2499-58-3
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
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Product Introduction

Source and Classification

Heptyl acrylate is synthesized from heptanol and acrylic acid through an esterification reaction. It falls under the broader classification of acrylate esters, which are known for their reactivity and versatility in polymerization processes. The compound is recognized for its ability to impart flexibility and durability to the polymers it forms.

Synthesis Analysis

Methods of Synthesis

Heptyl acrylate can be synthesized using several methods, with the most common being:

  1. Esterification Reaction:
    • This involves the reaction between heptanol (a seven-carbon alcohol) and acrylic acid. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond.
    • The general reaction can be represented as follows:
      Heptanol+Acrylic AcidHeptyl Acrylate+Water\text{Heptanol}+\text{Acrylic Acid}\rightarrow \text{Heptyl Acrylate}+\text{Water}
  2. Transesterification:
    • In this method, a different acrylate ester can be reacted with heptanol in the presence of a catalyst to produce heptyl acrylate.

Technical Details

The synthesis process is typically carried out under controlled temperature conditions (around 60-100°C) to optimize yield and minimize by-products. The reaction mixture is often subjected to vacuum distillation to remove water and drive the equilibrium towards ester formation.

Molecular Structure Analysis

Structure and Data

Heptyl acrylate has a molecular formula of C10H18O2C_{10}H_{18}O_2 and a molecular weight of approximately 170.25 g/mol. Its structure can be depicted as follows:

  • Chemical Structure:
    • The compound features a long hydrophobic carbon chain (heptyl group) attached to an acrylic functional group, which contains a double bond that is crucial for polymerization.
Chemical Reactions Analysis

Reactions Involving Heptyl Acrylate

Heptyl acrylate participates in various chemical reactions, primarily polymerization:

  1. Radical Polymerization:
    • Heptyl acrylate can undergo free radical polymerization when exposed to initiators such as benzoyl peroxide or azobisisobutyronitrile. This process leads to the formation of polyheptyl acrylate, a polymer that exhibits excellent mechanical properties.
  2. Cross-Linking Reactions:
    • In the presence of multifunctional monomers (e.g., ethylene glycol dimethacrylate), heptyl acrylate can also participate in cross-linking reactions, enhancing the thermal stability and mechanical strength of the resultant polymers.

Technical Details

The polymerization process typically occurs at elevated temperatures (60-80°C) and may require solvents or additives to control viscosity and improve processing characteristics.

Mechanism of Action

Process and Data

The mechanism by which heptyl acrylate functions in polymerization involves:

  1. Initiation:
    • Free radicals generated from initiators attack the double bond in heptyl acrylate, forming a new radical species.
  2. Propagation:
    • The newly formed radical reacts with another heptyl acrylate molecule, leading to chain growth as more monomers are added sequentially.
  3. Termination:
    • The polymerization process concludes when two radical chains combine or when a radical reacts with an inhibitor.

This mechanism allows for the rapid formation of high molecular weight polymers that are essential in various applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic acrylate odor
  • Boiling Point: Approximately 190°C
  • Density: About 0.87 g/cm³ at 20°C
  • Solubility: Soluble in organic solvents such as ethanol and acetone; insoluble in water.

Chemical Properties

  • Reactivity: Heptyl acrylate is highly reactive due to its unsaturated double bond, making it suitable for polymerization.
  • Stability: It should be stored away from light and heat sources to prevent premature polymerization.
Applications

Heptyl acrylate finds extensive use in various scientific and industrial applications:

  1. Coatings: Used in formulating protective coatings that require flexibility and durability.
  2. Adhesives: Employed in adhesive formulations where strong bonding properties are required.
  3. Sealants: Utilized in sealants for construction and automotive applications due to its excellent weather resistance.
  4. Textiles: Applied in textile finishing processes to enhance fabric properties.
  5. Biomedical Applications: Investigated for use in drug delivery systems due to its biocompatibility when polymerized into hydrogels.
Synthesis Methodologies and Catalytic Innovations

Esterification Strategies: Acid-Catalyzed Pathways and Green Chemistry Alternatives

Heptyl acrylate synthesis primarily relies on the direct esterification of acrylic acid (AA) with n-heptanol, catalyzed by acids. Traditional methods employ homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid, operating at 80–120°C with molar alcohol/acid ratios of 1.2–1.5:1. These processes face inherent challenges, including reactor corrosion, difficult catalyst recovery, and formation of polymerization-prone byproducts [7]. To mitigate these issues, green chemistry alternatives have emerged:

  • Heterogeneous Catalysis: Solid acids such as Amberlyst-70 exhibit high activity (85% conversion) and selectivity (>98%) under mild conditions (90°C). Their macroporous structure facilitates reactant diffusion, while sulfonic acid groups provide active sites without leaching [7].
  • Continuous-Flow Microreactors: Helical continuous-flow microreactors (HCFMs) enable precise temperature control (110–130°C) and residence times of 300–360 seconds. This intensifies mass/heat transfer, achieving 68.9% yield with 40% reduced energy input compared to batch systems [4].
  • Solvent-Free Systems: Eliminating solvents like toluene reduces VOC emissions. Coupled with water removal via molecular sieves, equilibrium shifts toward ester formation, boosting yields to >90% [7].

Table 1: Performance Comparison of Esterification Methods for Heptyl Acrylate

MethodCatalystTemp (°C)Reaction TimeYield (%)Key Advantage
Batch (Homogeneous)H₂SO₄1104–6 hours78Low setup cost
Batch (Heterogeneous)Amberlyst-70902 hours85Reusability, no corrosion
Continuous-Flow (HCFM)p-TSA (immobilized)130360 seconds68.9Energy efficiency, scalability

These innovations align with green chemistry principles by minimizing waste, enhancing safety, and improving atom economy [4] [7].

Role of Inhibitors in Monomer Stabilization During Industrial Production

Acrylic acid and its esters undergo spontaneous radical polymerization during storage or processing, necessitating effective inhibition. Industry standards combine phenothiazine (PTZ) and hydroquinone monomethyl ether (MeHQ) due to complementary mechanisms:

  • MeHQ acts as a radical scavenger at ambient temperatures, consuming peroxyl radicals (ROO•) to form stable quinones. However, its stoichiometry is limited to 2 radicals per molecule [1] [5].
  • PTZ inhibits polymerization at high temperatures (80–150°C) during distillation by donating hydrogen atoms to alkyl radicals. It is prone to oxidative degradation, forming less active sulfoxides [1] [9].

Recent studies reveal nitroxides (e.g., 4-hydroxy-TEMPO, HTEMPO) as superior alternatives. HTEMPO exhibits a stoichiometry of 3.2 radicals per molecule in acrylic acid systems due to catalytic radical trapping:$$\ce{ROO• + HTEMPO -> ROONR1R2 -> RO• + HNO + R1R2C=O}$$The regenerated hydroxylamine (HNO) further traps radicals, enhancing efficiency [9]. Phenoxazine derivatives (e.g., N-methylphenoxazine) show even greater promise, achieving inhibition periods 5× longer than PTZ at 100°C. Their stability stems from acid-mediated dealkylation, which minimizes nitroxide accumulation and disproportionation [5].

Table 2: Radical-Trapping Efficiencies of Key Inhibitors in Acrylate Systems

InhibitorStoichiometry (n)Inhibition Rate Constant (kinh, M−1s−1)Optimal Temp Range
MeHQ2.01.2 × 10³25–60°C
PTZ1.85.8 × 10⁴80–150°C
HTEMPO3.22.1 × 10⁵25–120°C
N-Methylphenoxazine4.57.3 × 10⁴50–180°C

Optimal inhibitor blends (e.g., 200 ppm MeHQ + 50 ppm PTZ) suppress polymerization during n-heptanol/AA esterification while minimizing side reactions [1] [5].

Comparative Analysis of Homogeneous vs. Heterogeneous Catalysts for Yield Optimization

Catalyst selection critically impacts heptyl acrylate yield, purity, and process economics. Homogeneous catalysts (H₂SO₄, p-TSA) offer high initial activity but suffer from drawbacks:

  • Corrosion necessitates expensive reactor coatings (e.g., Hastelloy) [7].
  • Neutralization generates sulfate/sulfonate wastes, complicating downstream purification [2].
  • Non-reusability increases operational costs.

Heterogeneous catalysts address these issues:

  • Ion-Exchange Resins: Amberlyst-70 achieves 85% conversion at 90°C with >99% ester selectivity. Its macroreticular structure stabilizes active sites, though swelling in polar media can limit long-term stability [7].
  • Metal Oxide Systems: NiO/AlOOH enables a unique heterogeneous-homogeneous-heterogeneous cycle. Nickel leaches into the reaction mixture under CO pressure, forming active carbonyl complexes, then re-deposits post-reaction. This hybrid mechanism delivers 412 g·gcat⁻¹·h⁻¹ space-time-yield with 98% nickel recovery [6].
  • Zeolite-Based Catalysts: Cs₂.₅H₀.₅PW₁₂O₄₀ (cesium-doped heteropolyacid) provides strong Brønsted acidity and water tolerance, enabling reuse for 5 cycles with <5% activity loss [2].

Table 3: Catalyst Performance in n-Heptanol/Acrylic Acid Esterification

Catalyst TypeExampleConversion (%)Selectivity (%)Reusability (Cycles)Economic Impact
HomogeneousH₂SO₄7895Not reusableHigh waste treatment costs
Ion-Exchange ResinAmberlyst-7085>99>1030% lower operating cost
Metal OxideNiO/AlOOH65.697550% reduction in catalyst cost
HeteropolyacidCs₂.₅H₀.₅PW₁₂O₄₀82985Minimal leaching, low regeneration cost

Microreactor technology further enhances heterogeneous catalysis by intensifying contact between reactants and solid catalysts. For instance, p-TSA immobilized in HCFM improves yield by 15% versus batch reactors due to eliminated mass transfer limitations [4].

Properties

CAS Number

2499-58-3

Product Name

Heptyl acrylate

IUPAC Name

heptyl prop-2-enoate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-12-10(11)4-2/h4H,2-3,5-9H2,1H3

InChI Key

SCFQUKBBGYTJNC-UHFFFAOYSA-N

SMILES

CCCCCCCOC(=O)C=C

Canonical SMILES

CCCCCCCOC(=O)C=C

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